

Myristoleyl laurate physical and chemical characteristics

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Compound of Interest

Compound Name: Myristoleyl laurate

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Myristoleyl Laurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoleyl laurate is a wax ester, an organic compound resulting from the formal condensation of myristyl alcohol and lauric acid. As a member of the fatty acid ester class, it possesses distinct physical and chemical characteristics that make it a subject of interest in various scientific disciplines, including materials science, cosmetics, and potentially as a component in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical properties of **myristoleyl laurate**, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key processes. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Physical Properties

Myristoleyl laurate, with the IUPAC name tetradecyl dodecanoate, is a saturated wax ester. Its fundamental identifiers and physical characteristics are summarized below.

Table 1: Chemical Identifiers of **Myristoleyl Laurate**

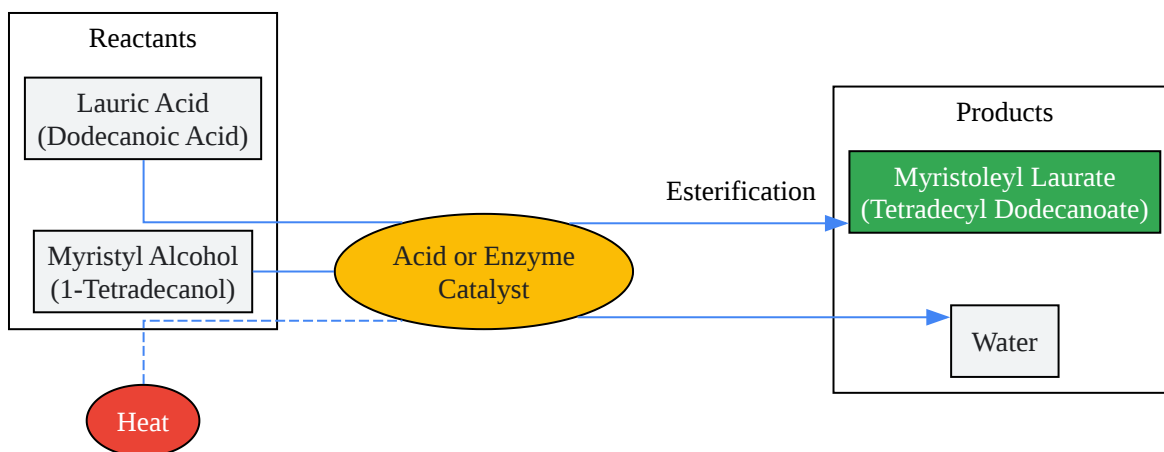
Identifier	Value
CAS Number	22412-97-1[1][2]
Molecular Formula	C26H52O2[1][2]
Molecular Weight	396.69 g/mol [1][2]
Synonyms	Myristyl dodecanoate, Tetradecyl laurate, Lauric acid myristyl ester, Dodecanoic acid, tetradecyl ester[1][2]

Table 2: Physical and Chemical Properties of **Myristoleyl Laurate**

Property	Value	Source
Physical State	Solid at room temperature	[3]
Appearance	White to yellowish waxy solid	[4]
Odor	Characteristic, bland	[4]
Boiling Point	~438.7 °C at 760 mmHg (estimated)	[3]
Melting Point	Data not available; expected to be in the range of 38-73°C for similar saturated wax esters[5] [6]	
Density	~0.86 g/cm ³	[3]
Flash Point	~225.6 °C (estimated)	[3]
Water Solubility	Very low (practically insoluble)	[7]
Solubility in Organic Solvents	Soluble in many common organic solvents.	
Storage	Room temperature, light-protected in a cool, dry place. [2][4]	

Synthesis and Purification

Myristoleyl laurate is synthesized through the esterification of lauric acid with myristyl alcohol. This reaction can be catalyzed by an acid or base, or facilitated by enzymes.



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Figure 1: General synthesis pathway for **Myristoleyl Laurate** via esterification.

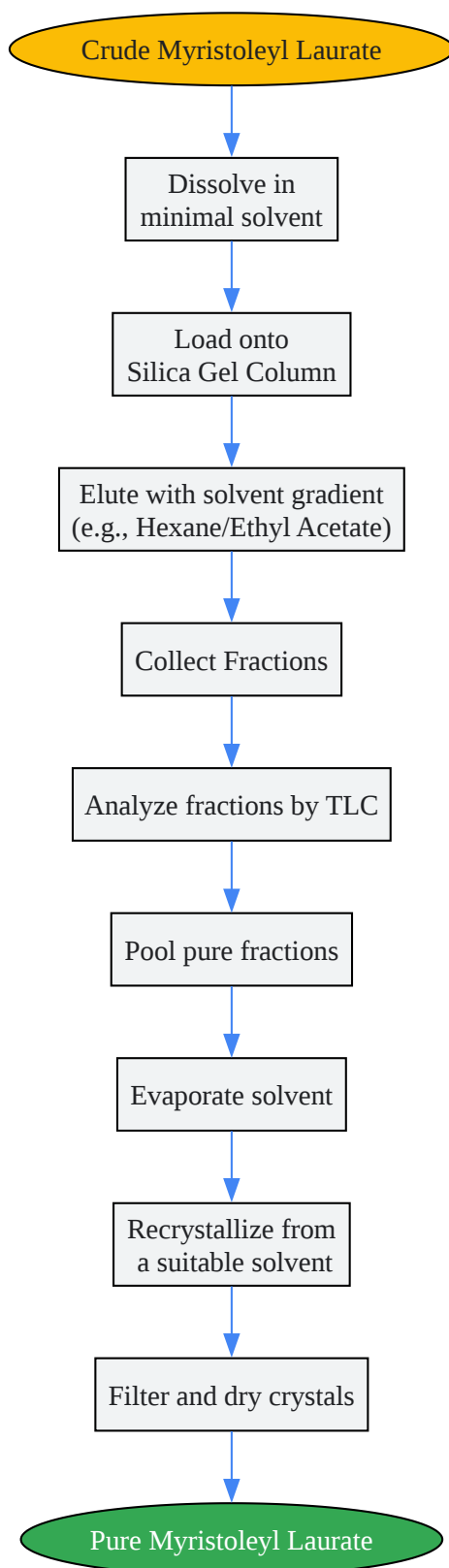
Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of wax esters, adaptable for **myristoleyl laurate**.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine equimolar amounts of lauric acid and myristyl alcohol in a suitable solvent such as toluene.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (approximately 1-2 mol% of the limiting reagent).
- **Reaction:** Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **myristoleyl laurate**.

Purification Protocol: Column Chromatography and Recrystallization



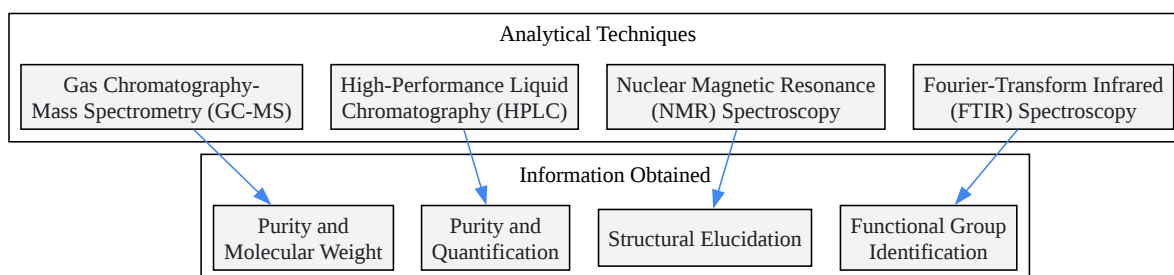
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Figure 2: Experimental workflow for the purification of **Myristoleyl Laurate**.

- Column Chromatography:
 - Prepare a silica gel column using a suitable non-polar solvent like hexane.
 - Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.
 - Elute the column with a solvent system of increasing polarity, for instance, a gradient of ethyl acetate in hexane.
 - Collect fractions and analyze them by TLC to identify those containing the pure product.
 - Combine the pure fractions and evaporate the solvent.
- Recrystallization:
 - Dissolve the purified ester in a minimal amount of a hot solvent (e.g., ethanol, acetone).
 - Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
 - Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
 - Dry the crystals under vacuum to obtain pure **myristoleyl laurate**.

Analytical Characterization

The identity and purity of synthesized **myristoleyl laurate** can be confirmed using various analytical techniques.



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Figure 3: Logical diagram of analytical methods for **Myristoleyl Laurate** characterization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of **myristoleyl laurate**.

- Sample Preparation: Dissolve a small amount of **myristoleyl laurate** in a volatile organic solvent such as hexane or dichloromethane. An internal standard may be added for quantitative analysis.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS) is typically used for separating wax esters.
 - Injection: Inject a small volume (e.g., 1 μ L) of the sample solution in split or splitless mode.
 - Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the high-boiling point ester.
- MS Conditions:

- Ionization: Electron Impact (EI) at 70 eV is standard.
- Mass Range: Scan a mass range that includes the expected molecular ion (m/z 396.7) and characteristic fragment ions.
- Data Analysis: The retention time of the peak corresponding to **myristoleyl laurate** indicates its purity relative to other components. The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the ester structure, such as ions corresponding to the acylium ion of lauric acid.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the purification and quantification of **myristoleyl laurate**.

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
- HPLC Conditions:
 - Column: A reversed-phase column (e.g., C18) is suitable for separating non-polar compounds like wax esters.
 - Mobile Phase: A gradient of organic solvents, such as acetonitrile and water, is often employed.
 - Detector: As **myristoleyl laurate** lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) is preferred over a UV detector.
- Data Analysis: The peak area can be used for quantification against a standard curve. The retention time is characteristic of the compound under the specific chromatographic conditions.

Potential Applications in Research and Drug Development

While **myristoleyl laurate** is commonly used in the cosmetics industry as a surfactant, emollient, and viscosity-controlling agent, its properties suggest potential for broader applications.[8] The long alkyl chains contribute to its lipophilicity, a characteristic that is often exploited in drug delivery systems to enhance the solubility and permeability of therapeutic agents. The ester linkage also presents the possibility of its use as a pro-drug moiety, where an active pharmaceutical ingredient is chemically linked to the fatty alcohol or fatty acid, to be released by enzymatic cleavage in vivo. Further research is warranted to explore these potential applications in drug formulation and delivery.

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